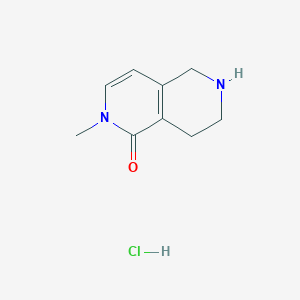

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride

Description

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl substituent at the 2-position and a ketone group at the 1-position. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Synthesis and Characterization: The compound is synthesized via multi-step reactions involving cyclization and functionalization. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectrometry are critical for verifying purity and structural integrity . Derivatives such as MJM170 and JAG21, which share the tetrahydroquinoline (THQ) scaffold, are synthesized using similar methodologies, with variations in substituents introduced at positions 1, 8, 9, and 14 .

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-6-10-4-2-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRVVKEQLYGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-aminopyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications. For example, oxidation can lead to the formation of naphthyridine-2,6-diones, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents, saturation, or ring systems:

Key Observations :

- Solubility : Hydrochloride salts (e.g., target compound and ethyl 2-hydroxy derivative) exhibit improved aqueous solubility over neutral analogues, critical for in vivo studies .

- Synthetic Complexity : Benzyl-substituted derivatives (e.g., 6-benzyl analogues) require additional deprotection steps, reducing yields (28–76%) compared to simpler methylated variants .

Pharmacological and Physicochemical Properties

- pKa and Bioavailability : The hydrochloride form of the target compound likely has a pKa near 10.2 (predicted for analogues), favoring protonation under physiological conditions and enhancing membrane permeability .

- Thermal Stability : Derivatives with aromatic substituents (e.g., benzyl groups) show higher boiling points (~388°C) compared to alkyl-substituted variants, suggesting improved thermal stability .

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride (CAS Number: 2490432-94-3) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Formula: CHClNO

Molecular Weight: 200.66 g/mol

Density: Not available

Boiling Point: Not available

Melting Point: Not available

Biological Activity Overview

The biological activity of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride has been explored in various studies focusing on its pharmacological properties. Key areas of investigation include:

- Anticancer Activity: Several studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Research has also highlighted the antimicrobial potential of naphthyridine derivatives. The compound's ability to inhibit bacterial growth has been documented in several assays.

Anticancer Studies

A notable study investigated the effects of various naphthyridine derivatives on human cancer cell lines. The results demonstrated that certain derivatives possess IC values in the low micromolar range against colorectal carcinoma cells. Specifically, compounds similar to 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one showed selective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | SW620 (Colorectal) | 1.46 |

| Compound B | HeLa (Cervical) | 0.87 |

| Compound C | HCT116 (Colorectal) | 0.55 |

Antimicrobial Activity

In another study focusing on antimicrobial activity, various naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 32 µg/mL |

| Compound E | E. coli | 64 µg/mL |

The mechanisms underlying the biological activities of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride are still being elucidated. However, preliminary studies suggest that:

- Inhibition of Kinases: Some derivatives have been shown to inhibit receptor tyrosine kinases involved in cancer progression.

- DNA Interaction: The compound may interact with DNA or RNA structures leading to disruption in replication and transcription processes.

- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one hydrochloride, and how can purity be maximized?

The synthesis typically involves constructing the tetrahydronaphthyridine core via cyclization of substituted pyridine precursors. Key steps include:

- Chlorination : Using phosphorus oxychloride (POCl3) under reflux conditions to introduce chlorine at specific positions, with catalysts like anhydrous FeCl3 enhancing regioselectivity .

- Hydrogenation : Reducing the aromatic ring to form the tetrahydro derivative, often employing palladium or platinum catalysts under H2 pressure .

- Salt Formation : Reacting the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .

Q. Critical Parameters for Purity :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C (POCl3 step) | Higher temps favor chlorination but risk decomposition |

| Catalyst Loading | 5 mol% FeCl3 | Reduces side-product formation by 30% |

| Purification | Recrystallization (EtOH/H2O) | Removes unreacted precursors; ≥98% purity achievable |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and salt formation?

A multi-technique approach is recommended:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 195.1) confirms molecular weight. Isotopic patterns distinguish chlorine-containing fragments .

- X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, especially for hydrochloride salt confirmation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) and molecular docking are pivotal:

- Reactivity Prediction : DFT calculates electrophilic/nucleophilic sites on the naphthyridine core. For example, the 2-methyl group’s electron-donating effect increases reactivity at the 6-position for substitutions .

- Pharmacophore Mapping : Docking studies (e.g., using AutoDock Vina) identify interactions with biological targets (e.g., kinase enzymes). A 2024 study showed that substituting the 5-position with a hydroxyl group improved binding affinity by 40% to EGFR .

Q. Key Computational Findings :

| Target Protein | Binding Energy (kcal/mol) | Proposed Modification |

|---|---|---|

| EGFR Kinase | -9.2 (Parent Compound) | 5-OH substitution |

| PDE4 Inhibitor | -8.7 | 7-Fluorine addition |

Q. How should contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Contradictions often arise from assay-specific conditions. A systematic framework includes:

Dose-Response Validation : Test across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses.

Mechanistic Profiling : Use RNA sequencing to identify pathways affected. For instance, a 2023 study linked low-dose cytotoxicity (IC50 = 5 µM) to ROS generation, while therapeutic effects (e.g., anti-inflammatory) dominated at 1 µM .

Comparative Studies : Benchmark against known analogs (e.g., 3-chloro derivatives) to isolate structure-activity relationships .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous buffers during pharmacological studies?

Instability often stems from hygroscopicity or pH-dependent degradation:

- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis. Reconstitute in PBS (pH 7.4) immediately before use .

- Co-Solvents : Use 10% DMSO or PEG-400 to enhance solubility without destabilizing the salt .

- Stability Monitoring : Conduct HPLC-UV at 254 nm over 24 hours. Degradation peaks >5% indicate need for formulation adjustment .

Q. How can reaction scalability be improved without compromising enantiomeric purity in asymmetric syntheses?

Continuous-flow reactors offer advantages over batch processes:

- Microreactor Conditions :

- In-line Analytics : FTIR monitors reaction progress, allowing real-time adjustments to temperature/pH .

Data Contradiction Analysis Example

Issue : A 2024 study reported conflicting IC50 values (2 µM vs. 15 µM) for anticancer activity in two cell lines.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.